N-[4-(1-adamantyl)phenyl]-2,2,2-trifluoroacetamide
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Overview
Description
N-[4-(1-adamantyl)phenyl]-2,2,2-trifluoroacetamide, commonly known as AFA or Adaptaquin, is a synthetic compound that has gained attention for its potential use in scientific research. AFA is a member of the adamantyl family of compounds, which are known for their unique chemical structures and diverse range of biological activities. AFA is a relatively new compound, and its synthesis and mechanism of action are still being studied. In
Mechanism of Action
The exact mechanism of action of AFA is still being studied. However, it is believed that AFA exerts its neuroprotective and anti-inflammatory effects by modulating the activity of certain enzymes and signaling pathways in the brain. AFA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. AFA has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of genes involved in antioxidant defense.
Biochemical and Physiological Effects:
AFA has been shown to have a range of biochemical and physiological effects. In animal models, AFA has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage. AFA has also been shown to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), which protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using AFA in lab experiments is its neuroprotective and anti-inflammatory effects, which make it a promising candidate for studying neurodegenerative and neuroinflammatory diseases. AFA is also relatively easy to synthesize and purify, which makes it a cost-effective compound for research purposes. However, one of the limitations of using AFA is its relatively new status as a research compound, which means that its safety and toxicity profile are still being studied.
Future Directions
There are several future directions for research on AFA. One area of research is the optimization of the synthesis method to produce higher yields of AFA with even greater purity. Another area of research is the investigation of the safety and toxicity profile of AFA, which will be important for its potential use in clinical settings. Additionally, further studies are needed to elucidate the exact mechanism of action of AFA and its potential applications in other scientific research fields.
Synthesis Methods
The synthesis of AFA involves the reaction of 1-adamantylamine with 4-bromoacetophenone in the presence of a base, followed by a trifluoroacetic anhydride-mediated reaction. The resulting product is purified by column chromatography to yield pure AFA. This synthesis method has been optimized to produce high yields of AFA with high purity.
Scientific Research Applications
AFA has been shown to have potential applications in various scientific research fields. One of the most promising applications of AFA is in the field of neuroscience. AFA has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. AFA has also been shown to have anti-inflammatory effects, which may be useful in the treatment of neuroinflammatory conditions such as multiple sclerosis.
properties
IUPAC Name |
N-[4-(1-adamantyl)phenyl]-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO/c19-18(20,21)16(23)22-15-3-1-14(2-4-15)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXLGJQKEZYEQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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